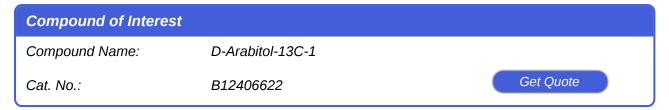


Application Notes and Protocols for D-Arabitol-13C-1 Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabitol, a five-carbon sugar alcohol, is a significant metabolite in various biological systems. It serves as a key indicator for certain metabolic disorders and is a recognized biomarker for invasive candidiasis, an infection caused by Candida species. Accurate and precise quantification of D-arabitol in biological matrices such as urine and plasma is crucial for clinical diagnostics and metabolic research.

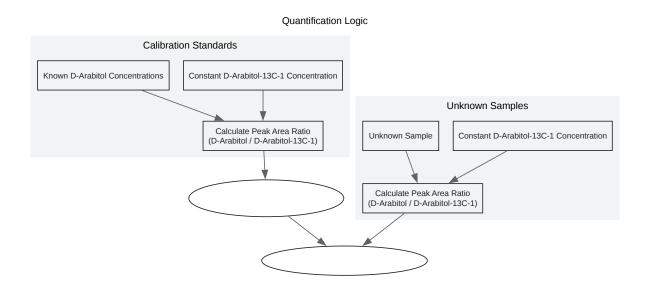
Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis of small molecules in complex biological samples. **D-Arabitol-13C-1** is a stable isotope-labeled internal standard used to improve the accuracy, precision, and reproducibility of D-arabitol quantification by correcting for variations during sample preparation and analysis. This document provides detailed protocols for the analysis of D-arabitol using **D-Arabitol-13C-1** as an internal standard with both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflows

The overall experimental process for the quantification of D-arabitol using a stable isotopelabeled internal standard can be summarized in the following workflow.







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